molecular formula C11H14N2O B3177130 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine CAS No. 132187-16-7

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine

Cat. No. B3177130
CAS RN: 132187-16-7
M. Wt: 190.24 g/mol
InChI Key: OAQJLSASJWIYMU-UHFFFAOYSA-N
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Description

2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . This compound has attracted significant attention in the fields of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine includes a pyridine ring attached to an oxazole ring, which also has an isopropyl group attached . The InChI code for this compound is 1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine include a molecular weight of 190.24 g/mol, a computed XLogP3-AA of 2.1, and a topological polar surface area of 34.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, which are structurally similar to the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anti-Cancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are similar to the compound , have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antihypertensive Applications

Derivatives of pyridine, dihydropyridine, and piperidine are reported to have antihypertensive effects . These compounds could potentially be used in the treatment of high blood pressure.

Antiulcer Applications

These compounds have also been reported to have antiulcer effects . They could potentially be used in the treatment of ulcers.

Antimicrobial Applications

Pyridine derivatives have been reported to have antimicrobial properties . They could potentially be used in the treatment of various bacterial and fungal infections.

Use in Ligand Synthesis

The compound has been used as a chiral inducing ligand in the synthesis of a pair of enantiopure mononuclear Dy(III) complexes .

properties

IUPAC Name

(4R)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJLSASJWIYMU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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